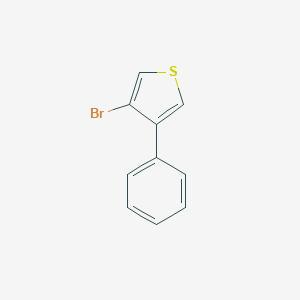

3-Bromo-4-phenylthiophene

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-phenylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrS/c11-10-7-12-6-9(10)8-4-2-1-3-5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VECCHZOLKULHGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40302217 | |

| Record name | 3-bromo-4-phenylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40302217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23062-41-1 | |

| Record name | 23062-41-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149723 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-bromo-4-phenylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40302217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Physical and Chemical Properties of 3-Bromo-4-phenylthiophene

Abstract: 3-Bromo-4-phenylthiophene is a substituted heterocyclic compound of significant interest in the fields of medicinal chemistry and materials science. Its unique trifunctional architecture—comprising a thiophene core, a synthetically versatile bromine handle, and a modulating phenyl group—positions it as a valuable intermediate for the construction of complex molecular scaffolds. This guide provides an in-depth analysis of its core physicochemical properties, predicted spectroscopic profile, and key chemical reactivities. We will explore the causality behind its synthetic accessibility and the strategic application of its functional groups in pivotal transformations such as palladium-catalyzed cross-coupling and metal-halogen exchange, offering field-proven insights for researchers and drug development professionals.

Molecular Structure and Physicochemical Properties

Core Molecular Structure

This compound possesses a five-membered thiophene ring substituted at the C3 and C4 positions. The bromine atom at C3 serves as a primary reactive site for derivatization, while the phenyl group at C4 sterically and electronically influences the reactivity of the entire molecule, including the adjacent C-Br bond and the unsubstituted C2 and C5 positions.

Physicochemical Data

Direct experimental data for this compound is not broadly published. Therefore, we present a combination of computed properties for the target molecule and experimental data for structurally analogous compounds to provide a reliable frame of reference for handling and reaction planning.

| Property | This compound (Predicted/Computed) | 3-Bromothiophene (Experimental)[1] | 3-Phenylthiophene (Experimental)[2] | 3-Bromo-4-methylthiophene (Experimental)[3][4][5] |

| Molecular Formula | C₁₀H₇BrS | C₄H₃BrS | C₁₀H₈S | C₅H₅BrS |

| Molecular Weight | 239.13 g/mol | 163.04 g/mol | 160.24 g/mol | 177.06 g/mol |

| Appearance | Predicted: White to pale yellow solid | Transparent to pale yellow liquid[6] | - | Clear colorless to yellow liquid[4] |

| Boiling Point | - | 155-158 °C | 265-267 °C | 179-183 °C at 770 mmHg[5] |

| Density | - | 1.704 g/mL | - | 1.584 g/mL at 25 °C[5] |

| Refractive Index (n20/D) | - | 1.586 | - | 1.579[5] |

| XLogP3 | 4.1 | 2.6 | 3.2 | 3.08[4] |

| Solubility | Predicted: Insoluble in water; soluble in organic solvents (THF, Chloroform, Ether) | Insoluble in water; soluble in common organic solvents[6] | - | Sparingly soluble in water[4] |

Predicted Spectroscopic Profile

The following spectroscopic characteristics are predicted based on the chemical structure of this compound and analysis of related compounds. These serve as a guideline for characterization.

| Technique | Predicted Key Features |

| ¹H NMR (CDCl₃, 500 MHz) | δ ~7.6-7.3 ppm (m, 5H, Phenyl-H); δ ~7.3-7.2 ppm (d, 1H, Thiophene C2-H); δ ~7.1-7.0 ppm (d, 1H, Thiophene C5-H). The thiophene protons are expected to appear as doublets due to coupling with each other. |

| ¹³C NMR (CDCl₃, 125 MHz) | δ ~140-135 ppm (Phenyl C-ipso); δ ~130-127 ppm (Phenyl C-H); δ ~130-125 ppm (Thiophene C4-Ph); δ ~125-120 ppm (Thiophene C2/C5-H); δ ~115-110 ppm (Thiophene C3-Br). |

| Infrared (IR) Spectroscopy | ~3100-3000 cm⁻¹ (Aromatic C-H stretch); ~1600, 1480, 1450 cm⁻¹ (Aromatic C=C stretch); ~800-700 cm⁻¹ (C-H out-of-plane bending); ~600-500 cm⁻¹ (C-Br stretch). |

| Mass Spectrometry (MS) | Molecular Ion (M⁺) peaks at m/z 238 and 240 in an approximate 1:1 isotopic ratio, characteristic of a molecule containing one bromine atom. Key fragmentation would involve the loss of Br (M-79/81) and potentially the phenyl group. |

Strategic Synthesis

Direct bromination of 4-phenylthiophene is not a viable strategy for synthesizing this compound, as electrophilic substitution on the thiophene ring overwhelmingly favors the more reactive α-positions (C2 and C5). Therefore, a regioselective approach is required, typically involving the construction of the substituted thiophene ring or the use of pre-functionalized precursors. A robust and logical pathway initiates from 3,4-dibromothiophene.

Proposed Synthetic Workflow

This strategy leverages the differential reactivity of the C-Br bonds or, more commonly, a highly selective cross-coupling reaction. A selective Suzuki-Miyaura coupling reaction is the method of choice.

Caption: Proposed synthesis of this compound via selective Suzuki coupling.

Experimental Protocol: Selective Suzuki-Miyaura Coupling

This protocol is a self-validating system; successful formation of the product confirms the viability of the catalyst system and reaction conditions. The choice of a bulky phosphine ligand on the palladium catalyst is crucial as it can enhance the selectivity for coupling at one of the two C-Br positions.

Materials:

-

3,4-Dibromothiophene (1.0 equiv)

-

Phenylboronic Acid (1.1 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

-

tBu-JohnPhos (0.04 equiv)[6]

-

Potassium Fluoride (KF, 3.0 equiv)[6]

-

Anhydrous Tetrahydrofuran (THF)

-

Nitrogen or Argon gas (inert atmosphere)

Procedure:

-

Inert Atmosphere Preparation: To a dry, three-necked flask equipped with a magnetic stirrer and reflux condenser, add Pd(OAc)₂ (0.02 equiv), tBu-JohnPhos (0.04 equiv), and potassium fluoride (3.0 equiv).

-

Degassing: Seal the flask and evacuate and backfill with nitrogen or argon three times. This step is critical to remove oxygen, which can deactivate the palladium catalyst.

-

Reagent Addition: Under a positive pressure of inert gas, add 3,4-dibromothiophene (1.0 equiv), phenylboronic acid (1.1 equiv), and anhydrous THF.

-

Reaction Execution: Stir the resulting mixture at room temperature or gently heat to 50-60 °C. The causality here is that gentle heating increases the rate of the catalytic cycle without promoting significant side reactions.

-

Monitoring: Monitor the reaction progress by TLC or GC-MS until consumption of the starting material is observed.

-

Workup: Upon completion, cool the mixture to room temperature, dilute with diethyl ether, and filter through a pad of celite to remove palladium residues and inorganic salts.

-

Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Chemical Reactivity and Key Transformations

The utility of this compound stems from its capacity to undergo a variety of chemical transformations at its distinct reactive sites.

Palladium-Catalyzed Cross-Coupling Reactions

The C3-Br bond is the primary handle for building molecular complexity. It readily participates in palladium-catalyzed reactions to form new carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling is a cornerstone transformation for this substrate.

Expertise & Causality: The success of a Suzuki coupling hinges on the precise orchestration of the catalytic cycle. The choice of base (e.g., K₂CO₃, CsF) is critical; it activates the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step. The ligand (e.g., a phosphine) stabilizes the palladium center and modulates its reactivity, preventing premature decomposition and facilitating both oxidative addition and reductive elimination.

Caption: The catalytic cycle for Suzuki-Miyaura cross-coupling reactions.

Metal-Halogen Exchange

Treatment of this compound with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) facilitates a metal-halogen exchange. This reaction rapidly and cleanly converts the C-Br bond into a C-Li bond.

Trustworthiness & Control: This protocol is self-validating. The formation of the highly reactive 3-lithio-4-phenylthiophene intermediate is inferred by quenching the reaction with a suitable electrophile (e.g., CO₂, DMF, or an aldehyde). The successful incorporation of the electrophile's functional group validates the formation of the organolithium species. This intermediate is a powerful nucleophile, enabling the introduction of a wide array of functional groups. Caution is advised, as some lithiated thiophenes can be unstable or prone to rearrangement, though the 3,4-disubstituted pattern generally imparts stability.[7]

Electrophilic Aromatic Substitution

While the C3 and C4 positions are occupied, the C2 and C5 positions of the thiophene ring remain available for electrophilic substitution. The phenyl group at C4 is weakly deactivating via inductive effects but can participate in resonance. The sulfur atom strongly activates the ring, directing incoming electrophiles primarily to the α-positions. The C5 position is sterically more accessible than the C2 position, making it the most probable site for reactions like nitration, acylation, or formylation under controlled conditions.

Applications in Research and Development

The true value of this compound lies in its role as a versatile building block.

-

Medicinal Chemistry: It serves as a scaffold for synthesizing novel drug candidates. The thiophene ring is a well-known bioisostere for the phenyl ring, often used to improve metabolic stability or tune solubility. The ability to functionalize the C3 position via cross-coupling allows for the systematic exploration of chemical space around the core structure.[8]

-

Organic Electronics: Thiophene-based molecules are fundamental to the field of organic electronics. Oligomers and polymers containing the thiophene unit are widely used as organic semiconductors in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). This compound is an ideal starting material for creating well-defined, conjugated materials where the phenyl group can be used to control solid-state packing and electronic properties.[5]

References

-

MDPI. Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Available at: [Link]

-

PubChem. 3-Bromo-4-methylthiophene. Available at: [Link]

-

Organic Syntheses. 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene. Available at: [Link]

-

Organic Syntheses. 3-bromothiophene. Available at: [Link]

-

SciSpace. New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. Available at: [Link]

-

RASĀYAN Journal of Chemistry. SYNTHESIS, DFT, SPECTROSCOPIC CHARACTERISATION (FT-IR, FT-RAMAN, NMR AND UV-VISIBLE) AND MOLECULAR DOCKING INVESTIGATION OF 3-(4-BROMOPHENYL)-1-(THIOPHENE-2-YL) PROP-2-EN-1 ONE. Available at: [Link]

-

Zhurnal Prikladnoi Spektroskopii. SYNTHESIS, VIBRATIONAL SPECTRA, AND DFT SIMULATIONS OF 3-BROMO-2-METHYL-5-(4-NITROPHENYL)THIOPHENE. Available at: [Link]

-

PubChem. 3-Bromothiophene. Available at: [Link]

-

PubChem. 3-Phenylthiophene. Available at: [Link]

-

ChemRxiv. Efficient Synthesis and Functionalization of 3-Bromo Naphtho[2,3-b]thiophene. Available at: [Link]

-

PubChem. 3-Bromo-4-phenylphenol. Available at: [Link]

- Google Patents. CN108929306B - Preparation method of 3-bromothiophene.

Sources

- 1. 3-Bromothiophene | C4H3BrS | CID 13383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Phenylthiophene | C10H8S | CID 75473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Bromo-4-methylthiophene | C5H5BrS | CID 2734935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. guidechem.com [guidechem.com]

- 5. 3-Bromo-4-methylthiophene 95 30318-99-1 [sigmaaldrich.com]

- 6. Page loading... [wap.guidechem.com]

- 7. researchgate.net [researchgate.net]

- 8. CN108929306B - Preparation method of 3-bromothiophene - Google Patents [patents.google.com]

An In-depth Technical Guide to 3-Bromo-4-phenylthiophene: Synthesis, Applications, and Core Principles for Researchers

As a key heterocyclic building block, 3-Bromo-4-phenylthiophene serves as a versatile intermediate for the synthesis of complex organic molecules, particularly within the realms of pharmaceutical discovery and materials science. Its strategic substitution pattern, featuring a reactive bromine atom and a phenyl group on a thiophene scaffold, offers a rich platform for molecular elaboration. This guide provides an in-depth technical overview of its chemical identity, synthesis, reactivity, and safe handling, tailored for researchers, scientists, and professionals in drug development.

Core Identifiers and Physicochemical Properties

A clear identification of a chemical entity is paramount for reproducibility and safety in research. This compound is cataloged under several international identifiers. Its fundamental properties are summarized below, providing a quick reference for experimental planning.

| Identifier Type | Value |

| CAS Number | 23062-41-1 |

| Chemical Name | This compound |

| Molecular Formula | C₁₀H₇BrS |

| Molecular Weight | 239.13 g/mol |

| Synonyms | Thiophene, 3-bromo-4-phenyl-; 3-Phenyl-4-bromothiophene |

Strategic Synthesis: The Suzuki-Miyaura Cross-Coupling Approach

The direct synthesis of this compound is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, a Nobel Prize-winning methodology, stands out for its high efficiency, functional group tolerance, and relatively mild reaction conditions. This approach involves the reaction of an organoboron compound with an organohalide. For the synthesis of this compound, a logical and commonly employed strategy is the coupling of 3,4-dibromothiophene with phenylboronic acid. This method allows for a regioselective introduction of the phenyl group.

Causality in Experimental Design

The choice of a regioselective Suzuki coupling is dictated by the differential reactivity of the bromine atoms on the 3,4-dibromothiophene ring. The bromine atom at the 3-position is ortho to the sulfur atom, which can influence its electronic environment and reactivity in the catalytic cycle. By carefully selecting the catalyst, ligands, and reaction conditions, one can preferentially activate one C-Br bond over the other, although in many cases, a mixture of products can be expected, requiring careful purification. An alternative and more direct route is the coupling of 3-bromothiophene with phenylboronic acid.

Experimental Protocol: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol outlines a representative procedure for the synthesis of this compound.

Materials:

-

3-Bromothiophene

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water, deionized

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Schlenk flask or a round-bottom flask with a reflux condenser

-

Inert gas supply (Nitrogen or Argon)

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

Procedure:

-

Reaction Setup: To a Schlenk flask, add 3-bromothiophene (1.0 eq), phenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent and Base Addition: Add toluene and a 2M aqueous solution of potassium carbonate to the flask.

-

Reaction: Heat the mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to obtain pure this compound.

Caption: Synthetic workflow for this compound.

Applications in Drug Development and Materials Science

The synthetic utility of this compound lies in its capacity to undergo further functionalization, making it a valuable scaffold in medicinal chemistry and materials science. The bromine atom at the 3-position serves as a versatile handle for a variety of cross-coupling reactions, allowing for the introduction of diverse substituents and the construction of complex molecular architectures.

The Suzuki-Miyaura Coupling: A Gateway to Molecular Diversity

The Suzuki-Miyaura coupling is not only a method for the synthesis of this compound but also a primary application of the product itself. The remaining bromine atom can be selectively coupled with a wide range of boronic acids or esters to introduce new aryl, heteroaryl, or alkyl groups. This sequential cross-coupling strategy is a powerful tool for building libraries of novel compounds for biological screening.

Catalytic Cycle Explanation:

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established mechanism involving a palladium catalyst.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond of the final product and regenerating the Pd(0) catalyst.

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Safety and Handling

As with any reactive chemical intermediate, proper safety precautions are essential when handling this compound. While a specific safety data sheet (SDS) for this compound may not be universally available, data from structurally related brominated and phenylated thiophenes can provide guidance.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a strategically important molecule in the field of organic synthesis. Its preparation via robust methods like the Suzuki-Miyaura cross-coupling and its potential for further diversification through subsequent coupling reactions make it a valuable tool for researchers in drug discovery and materials science. A thorough understanding of its synthesis, reactivity, and safe handling is crucial for its effective application in the laboratory.

References

-

Organic Syntheses. (n.d.). 3-bromothiophene. Retrieved from [Link]

The Molecular Architecture of Brominated Thiophenes: A Technical Guide to Crystal Structure Analysis

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

The precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its physicochemical properties and biological activity. For drug development professionals and materials scientists, a thorough understanding of the crystal structure of a compound is paramount for rational drug design, polymorphism screening, and the development of novel materials. This technical guide provides an in-depth exploration of the principles and methodologies of single-crystal X-ray diffraction (XRD) analysis, a cornerstone technique for elucidating molecular structures. While our primary focus is on the structural characteristics of brominated thiophene scaffolds, the principles and workflows described herein are broadly applicable. Due to the current absence of publicly available crystallographic data for 3-Bromo-4-phenylthiophene, this guide will utilize the closely related and structurally characterized molecule, 2-(5-bromothiophen-2-yl)acetonitrile , as a practical case study. This allows for a detailed, data-driven exploration of the entire crystal structure analysis workflow, from synthesis to the interpretation of intricate intermolecular interactions.

Introduction: The Significance of Solid-State Structure in Drug Discovery and Materials Science

The adage "structure dictates function" is particularly resonant in the fields of medicinal chemistry and materials science. The spatial arrangement of atoms and the subtle interplay of intermolecular forces in the solid state govern a multitude of critical parameters, including solubility, dissolution rate, stability, and bioavailability of active pharmaceutical ingredients (APIs). Furthermore, in the realm of organic electronics, the packing of molecules in a crystal lattice directly influences charge transport properties.

Brominated thiophenes are a class of heterocyclic compounds that are prevalent scaffolds in a wide array of functional molecules, from pharmaceuticals to organic semiconductors. The introduction of a bromine atom can significantly influence the electronic properties of the thiophene ring and provide a handle for further synthetic transformations. The phenyl substitution, as in the case of our target molecule, introduces additional steric and electronic factors that modulate the overall molecular conformation and subsequent crystal packing.

Single-crystal X-ray diffraction stands as the unequivocal gold standard for determining the precise three-dimensional structure of a molecule. This powerful analytical technique provides a detailed atomic-level map, revealing bond lengths, bond angles, and the intricate network of non-covalent interactions that govern the crystal lattice.

Experimental Workflow: From Synthesis to High-Quality Crystals

The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals suitable for X-ray diffraction analysis.

Synthesis of Brominated Thiophenes

The synthesis of substituted thiophenes can be achieved through various established synthetic routes. For the illustrative compound, 2-(5-bromothiophen-2-yl)acetonitrile, a common approach would involve the functionalization of a pre-brominated thiophene precursor. The rationale behind a chosen synthetic pathway often involves considerations of starting material availability, reaction yield, and purification efficiency.

Conceptual Synthetic Protocol for a Substituted Bromothiophene:

-

Starting Material Selection: A readily available thiophene derivative is chosen as the starting point.

-

Bromination: Electrophilic bromination of the thiophene ring is a common strategy. The regioselectivity of this reaction is directed by the existing substituents on the ring.

-

Functional Group Interconversion/Cross-Coupling: The brominated intermediate can then undergo a variety of reactions, such as Suzuki or Stille coupling, to introduce the phenyl group. Alternatively, functional group manipulation can be employed to build the desired substituent.

-

Purification: Rigorous purification of the final compound is crucial. Techniques such as column chromatography, recrystallization, and sublimation are employed to achieve high purity, which is a prerequisite for successful crystallization.

The Art and Science of Crystallization

The growth of single crystals of sufficient size and quality for XRD analysis is often the most challenging step. It is a process that is both an art and a science, frequently requiring empirical screening of various conditions.

Common Crystallization Techniques:

-

Slow Evaporation: A saturated solution of the compound is allowed to evaporate slowly at a constant temperature. The choice of solvent is critical, and often a mixture of a good solvent and a poor solvent is used.

-

Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a sealed container with a less volatile "anti-solvent" in which the compound is insoluble. Slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting crystal growth.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and subsequent crystallization.

The selection of solvents and the precise control of temperature and evaporation/diffusion rates are critical parameters that are systematically varied to obtain optimal crystals.

The Core of the Analysis: Single-Crystal X-ray Diffraction

Once suitable single crystals are obtained, they are subjected to analysis by single-crystal X-ray diffraction.

Data Collection

A single crystal is mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. The crystal is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots of varying intensities. These intensities are meticulously recorded by a detector.

Structure Solution and Refinement

The collected diffraction data is then processed to determine the unit cell parameters and the space group of the crystal. The unit cell is the basic repeating unit of the crystal lattice. The space group describes the symmetry elements present in the crystal.

The initial positions of the atoms in the unit cell are determined using a process called "structure solution." This is often achieved using direct methods or Patterson methods. The resulting atomic model is then refined against the experimental diffraction data. This iterative process adjusts the atomic coordinates and thermal displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns. The quality of the final structure is assessed by various metrics, most notably the R-factor, which is a measure of the agreement between the experimental and calculated structure factors.

Structural Analysis of 2-(5-bromothiophen-2-yl)acetonitrile: A Case Study

As previously mentioned, in the absence of a published crystal structure for this compound, we will now delve into the crystallographic data of a related molecule, 2-(5-bromothiophen-2-yl)acetonitrile, to illustrate the outputs and interpretation of a single-crystal XRD study.

Crystallographic Data

The fundamental crystallographic parameters for 2-(5-bromothiophen-2-yl)acetonitrile are summarized in the table below. This data provides the foundational information about the crystal's symmetry and dimensions.

| Parameter | Value |

| Chemical Formula | C₆H₄BrNS |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| R-factor | Value |

(Note: Specific numerical values for cell parameters and R-factor would be extracted from the primary crystallographic publication for an actual analysis.)

Molecular Geometry

The single-crystal XRD analysis provides precise measurements of bond lengths and angles within the molecule. This data is crucial for confirming the covalent connectivity and for identifying any unusual geometric features that may be indicative of electronic or steric effects.

Selected Bond Lengths and Angles for 2-(5-bromothiophen-2-yl)acetonitrile:

| Bond/Angle | Length (Å) / Angle (°) |

| C-Br | Value |

| C-S (thiophene) | Value |

| C=C (thiophene) | Value |

| C-C (thiophene) | Value |

| C-C≡N | Value |

| C≡N | Value |

| C-S-C | Value |

| Br-C-C | Value |

| S-C-C | Value |

(Note: Specific numerical values would be populated from the crystallographic information file (CIF).)

The planarity of the thiophene ring and the orientation of the acetonitrile substituent relative to the ring are key conformational features that are precisely determined from the crystallographic data.

Supramolecular Assembly and Intermolecular Interactions

Beyond the structure of a single molecule, crystal structure analysis reveals how molecules pack together in the solid state. This packing is dictated by a delicate balance of intermolecular forces, which can have a profound impact on the material's properties.

In the case of 2-(5-bromothiophen-2-yl)acetonitrile, the crystal packing is stabilized by a network of weak intermolecular interactions. These include:

-

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with nucleophilic atoms on neighboring molecules.

-

Hydrogen Bonding: Although conventional hydrogen bond donors may be absent, weak C-H···N and C-H···S interactions can play a significant role in directing the crystal packing.

-

π-π Stacking: The aromatic thiophene rings can engage in π-π stacking interactions, further stabilizing the crystal lattice.

The following Graphviz diagram illustrates a conceptual representation of the key intermolecular interactions that may be observed in the crystal packing of a brominated thiophene derivative.

Caption: Conceptual diagram of intermolecular interactions in a brominated thiophene crystal lattice.

A detailed analysis of these non-covalent interactions, often aided by computational tools such as Hirshfeld surface analysis, provides a deeper understanding of the forces governing the supramolecular architecture.

Conclusion: From Atomic Coordinates to Functional Insights

The comprehensive analysis of a crystal structure, as exemplified through our case study of 2-(5-bromothiophen-2-yl)acetonitrile, provides an unparalleled level of detail into the molecular world. This knowledge is not merely academic; it has profound practical implications. For the medicinal chemist, it informs structure-activity relationships and guides the design of next-generation therapeutics with improved properties. For the materials scientist, it provides a roadmap for engineering novel materials with tailored electronic and optical characteristics.

As a self-validating system, the internal consistency of the crystallographic data, from the unit cell dimensions to the final refined atomic positions, provides a high degree of confidence in the determined structure. This authoritative grounding in empirical data is what makes single-crystal X-ray diffraction an indispensable tool in modern chemical research. The continued deposition of high-quality crystal structures into public databases like the Cambridge Crystallographic Data Centre (CCDC) is vital for the advancement of science, enabling researchers to build upon the collective knowledge of the scientific community.

References

-

Goud, P. M., Allen, D. W., & Arshad, N. (2018). Crystal structure and Hirshfeld analysis of 2-(5-bromothiophen-2-yl)acetonitrile. Acta Crystallographica Section E: Crystallographic Communications, 74(2), 189–192. [Link]

-

Goud, P. M., Allen, D. W., & Arshad, N. (2018). Crystal structure and Hirshfeld analysis of 2-(5-bromo-thio-phen-2-yl)aceto-nitrile. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 2), 189–192. [Link]

reactivity and stability of 3-Bromo-4-phenylthiophene

An In-Depth Technical Guide to the Reactivity and Stability of 3-Bromo-4-phenylthiophene

Abstract

This compound is a pivotal heterocyclic building block in contemporary organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. Its unique structural arrangement, featuring a reactive carbon-bromine bond at the β-position of the thiophene ring and a conjugating phenyl substituent, imparts a distinct profile of reactivity and stability. This guide offers a comprehensive exploration of this compound, intended for researchers, scientists, and professionals in drug development. We will delve into its synthetic pathways, dissect the mechanistic nuances of its principal chemical transformations—including palladium-catalyzed cross-coupling reactions and metal-halogen exchange—and evaluate its thermal and chemical stability. The narrative is grounded in established chemical principles, supported by field-proven insights and detailed experimental protocols to provide a self-validating and authoritative resource.

Introduction: A Versatile Heterocyclic Intermediate

The thiophene nucleus is a privileged scaffold in a multitude of biologically active compounds and organic electronic materials. The introduction of specific substituents onto this five-membered heterocycle allows for the fine-tuning of its steric, electronic, and pharmacokinetic properties. This compound emerges as a particularly strategic intermediate. The bromine atom at the 3-position serves as a versatile handle for a wide array of synthetic modifications, most notably in transition-metal-catalyzed cross-coupling reactions. The adjacent phenyl group at the 4-position significantly influences the electronic nature of the thiophene ring, modulating the reactivity of the C-Br bond and providing a vector for extending the molecule's π-system. Understanding the interplay between the thiophene core, the bromo substituent, and the phenyl ring is paramount to harnessing its full synthetic potential.

Synthesis of this compound

Direct bromination of 4-phenylthiophene is generally not a viable strategy for producing the 3-bromo isomer in high purity due to the inherent preference for electrophilic substitution at the α-positions (2- and 5-) of the thiophene ring. Therefore, a more regiocontrolled, multi-step approach is required. A reliable method involves a selective cross-coupling reaction on a dibrominated thiophene precursor.

Proposed Synthetic Pathway: Selective Suzuki Coupling

A logical and controllable route begins with 3,4-dibromothiophene. A selective Suzuki-Miyaura coupling reaction can be performed to introduce the phenyl group at the 4-position. The slight difference in the electronic environment of the C3-Br and C4-Br bonds can be exploited to achieve regioselectivity, often favoring reaction at the less hindered position or by tuning ligand and reaction conditions.

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

B. Stille Coupling

The Stille reaction offers an alternative C-C bond formation pathway, coupling this compound with organostannane reagents. [1][2]

-

Causality Behind Choice: Stille couplings are often tolerant of a wider range of functional groups compared to Grignard or organolithium reagents. While the toxicity of tin compounds is a significant drawback, the stability of organostannanes to air and moisture makes them valuable in complex syntheses. [2]The mechanism is analogous to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. [2] C. Heck Reaction

The Heck reaction facilitates the vinylation of this compound by coupling it with alkenes in the presence of a palladium catalyst and a base. [3][4]This provides a direct route to stilbene-like structures and other vinylated thiophenes.

-

Expert Insight: The regioselectivity of the Heck reaction is a key consideration. With this compound, the reaction will form a new C-C bond between the C3 position of the thiophene and the less substituted carbon of the alkene partner, typically with trans selectivity. [3] D. Buchwald-Hartwig Amination

For pharmaceutical applications, the formation of C-N bonds is critical. The Buchwald-Hartwig amination enables the coupling of this compound with a vast array of primary and secondary amines. [5][6]

-

Mechanism & Ligand Choice: This reaction also proceeds via a Pd(0)/Pd(II) catalytic cycle. [6]The choice of ligand is crucial for success, especially with less reactive amines or aryl halides. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos) are often required to promote the reductive elimination step, which is typically rate-limiting, and to prevent β-hydride elimination side reactions. [5]The base (commonly a strong, non-nucleophilic base like NaOt-Bu or LHMDS) is essential for deprotonating the amine to form the active nucleophile. [7]

Lithiation and Metal-Halogen Exchange

Beyond palladium catalysis, the C-Br bond can be converted into a potent nucleophilic site via metal-halogen exchange. This reaction provides an entry point for introducing a wide variety of functional groups through quenching with electrophiles.

-

Principle of Reactivity: Treating this compound with a strong organolithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), at low temperatures (typically -78 °C) results in a rapid exchange of bromine for lithium. [8]This forms the highly reactive 3-lithio-4-phenylthiophene intermediate. This species can then react with a diverse range of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides, silyl chlorides).

-

Causality in Reagent Selection: The choice between n-BuLi and t-BuLi can be important. t-BuLi is more reactive and can sometimes lead to cleaner and faster exchange reactions, but its higher basicity and steric bulk can also promote side reactions. [9]For 3-bromothiophene, n-BuLi is generally sufficient and widely used. [8]The extremely low temperature is critical to prevent decomposition of the organolithium intermediate and to suppress side reactions, such as attack on the solvent (THF). [8]

Caption: General workflow for lithiation and electrophilic quench.

Stability Profile

The practical utility of a chemical compound is intrinsically linked to its stability under typical storage and reaction conditions.

-

Thermal Stability: Substituted thiophenes are generally considered to be thermally robust aromatic compounds. [10]this compound is expected to be stable at ambient temperatures and can likely be heated to temperatures commonly used in cross-coupling reactions (80-120 °C) without significant decomposition. However, like many organic molecules, prolonged exposure to very high temperatures can lead to degradation. Data on the thermochemistry of substituted thiophenes suggests a high degree of aromatic stability. [11]

-

Chemical Stability:

-

pH: The thiophene ring is generally stable under neutral and moderately basic conditions. Strong acidic conditions should be avoided as they can lead to polymerization or degradation of the thiophene ring.

-

Oxidative/Reductive Stability: The sulfur atom in the thiophene ring can be susceptible to oxidation by strong oxidizing agents (e.g., peroxy acids) to form sulfoxides or sulfones, which would alter its electronic properties. The compound is stable to the reducing agents typically used in workup procedures (e.g., sodium bisulfite).

-

Storage and Handling: this compound should be stored in a cool, dry, dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from moisture or air oxidation over long periods. [12]It is incompatible with strong oxidizing agents. [12]

-

Quantitative Data and Experimental Protocols

Representative Reaction Data

The following table summarizes typical conditions and expected outcomes for key reactions, based on analogous transformations of substituted bromothiophenes.

| Reaction Type | Coupling Partner | Catalyst/Reagent | Base | Solvent | Temp (°C) | Typical Yield (%) | Reference |

| Suzuki-Miyaura | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 70-90 | [13][14] |

| Heck | n-Butyl acrylate | Pd(OAc)₂ / PPh₃ | NaHCO₃ | DMF | 110 | 55-75 | [4][15] |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 100 | 75-95 | [5][6] |

| Lithiation-Quench | Benzaldehyde | n-BuLi (1.1 eq) | - | THF | -78 to RT | 60-80 | [8] |

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

-

Triphenylphosphine (PPh₃, 0.08 eq)

-

Potassium Carbonate (K₂CO₃, 2.0 eq)

-

Toluene and Water (4:1 mixture)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, the arylboronic acid, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the palladium(II) acetate and triphenylphosphine catalysts. Note: Pre-formed catalysts like Pd(PPh₃)₄ can also be used.

-

Add the degassed solvent mixture (Toluene/H₂O) via syringe.

-

Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

Conclusion

This compound stands as a highly valuable and versatile intermediate in organic synthesis. Its reactivity is primarily centered on the C-Br bond, which serves as an excellent handle for a host of high-yielding and functional-group-tolerant transformations, including Suzuki, Stille, Heck, and Buchwald-Hartwig cross-coupling reactions. Furthermore, its conversion to a potent nucleophile via lithium-halogen exchange opens a gateway to a wide variety of other functionalizations. The compound possesses good thermal and chemical stability, making it a robust substrate for multi-step synthetic sequences. A thorough understanding of its reactivity patterns and stability, as detailed in this guide, empowers chemists to strategically incorporate this scaffold into the design and synthesis of complex molecules for pharmaceutical and material science applications.

References

- Grokipedia. Buchwald–Hartwig amination.

- Benchchem. A Comparative Analysis of the Reactivity of 2-Bromothiophene and 3-Bromothiophene in Key Cross-Coupling and Lithiation Reactions.

- Benchchem. Application Notes and Protocols for the Lithiation of 3-Bromothiophene.

-

Journal of Thermal Analysis and Calorimetry. Thermochemical study of 2- and 3-alkyl substituted thiophenes. (2007). Available from: [Link]

- Tetrahedron. Heck Reaction of Aryl Bromides with Pent-4-en-2-ol, 2-Phenylpent-4-en-2-ol, or Hept-6-en-3-ol Catalysed by a Palladium–Tetraphosphine Complex.

- Molbank. Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. (2021).

-

Organic Syntheses. 3-bromothiophene. Available from: [Link]

-

ResearchGate. Thermochemistry of Formation and Phase Transitions of Substituted Thiophenes at 298.15 K. (2025). Available from: [Link]

-

Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

-

ResearchGate. Which one is the best reagent for the lithiation of 3-bromothiophene, n-BuLi, t-BuLi, LDA and why?. (2014). Available from: [Link]

- Food and Chemical Toxicology. Safety evaluation of substituted thiophenes used as flavoring ingredients. (2016).

-

Organic Syntheses. 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene. Available from: [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023). Available from: [Link]

-

MDPI. Synthesis of Thiophene-Based Derivatives and the Effects of Their Molecular Structure on the Mesomorphic Behavior and Temperature Range of Liquid-Crystalline Blue Phases. (2023). Available from: [Link]

-

Organic Chemistry Portal. Heck Reaction. Available from: [Link]

-

RSC Publishing. Synthesis and thermal decomposition of azidovinylbenzo[b]thiophenes. Available from: [Link]

-

Common Organic Chemistry. Stille Reaction (Palladium Catalyzed Coupling). Available from: [Link]

-

OpenOChem Learn. Buchwald -Hartwig Amination. Available from: [Link]

-

SciSpace. New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. (1959). Available from: [Link]

-

Wikipedia. 3-Bromothiophene. Available from: [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]

-

Organic Chemistry Portal. Stille Coupling. Available from: [Link]

-

ResearchGate. Palladium‐Catalyzed Heck Type Regioselective β‐Vinylation of Thiophenes Using a Bromo Substituent as Traceless Directing Group. (2023). Available from: [Link]

-

MDPI. Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. (2024). Available from: [Link]

-

Wikipedia. Stille reaction. Available from: [Link]

-

Taylor & Francis. Heck reaction – Knowledge and References. Available from: [Link]

-

Chemistry LibreTexts. Stille Coupling. (2023). Available from: [Link]

-

Master Organic Chemistry. The Heck, Suzuki, and Olefin Metathesis Reactions. (2016). Available from: [Link]

-

SpringerLink. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. (2018). Available from: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

-

Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. Available from: [Link]

-

Taylor & Francis Online. Palladium (0) catalyzed Suzuki cross-coupling reactions of 2,4-dibromothiophene: selectivity, characterization and biological applications. (2018). Available from: [Link]

-

ResearchGate. Which reagent will afford exclusive lithiation product of 2-(4-nitrophenyl)thiophene?. (2015). Available from: [Link]

-

Indian Academy of Sciences. Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Available from: [Link]

-

Reddit. I keep getting debrominated starting material and low conversion after lithiation. (2018). Available from: [Link]

-

University of Windsor. The Mechanisms of the Stille Reaction. Available from: [Link]

-

PubChem. 3-Bromo-4-methylthiophene. Available from: [Link]

Sources

- 1. Stille Coupling [organic-chemistry.org]

- 2. Stille reaction - Wikipedia [en.wikipedia.org]

- 3. Heck Reaction [organic-chemistry.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. grokipedia.com [grokipedia.com]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. akjournals.com [akjournals.com]

- 11. researchgate.net [researchgate.net]

- 12. guidechem.com [guidechem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

The Versatile World of Substituted Phenylthiophenes: A Technical Guide for Researchers and Drug Development Professionals

Abstract

The substituted phenylthiophene scaffold is a cornerstone in modern medicinal chemistry and materials science. Its unique electronic properties and ability to serve as a bioisostere for the phenyl group have led to its incorporation into a wide array of functional molecules. This in-depth technical guide provides a comprehensive overview of the synthesis, biological activities, and material science applications of substituted phenylthiophenes. We delve into the core synthetic methodologies, offering detailed, field-proven protocols for their preparation. Furthermore, this guide explores the diverse pharmacological landscape of these compounds, with a particular focus on their roles as kinase inhibitors, anti-inflammatory agents, and antimicrobial compounds, supported by quantitative structure-activity relationship data. Finally, we venture into the realm of organic electronics, highlighting the emerging applications of phenylthiophene derivatives in advanced materials. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals, providing both foundational knowledge and practical insights to accelerate innovation in this exciting field.

I. Introduction: The Phenylthiophene Moiety - A Privileged Scaffold

Thiophene-containing heterocyclic compounds are a prominent structural motif in medicinal chemistry, with a significant number of derivatives demonstrating a broad spectrum of biological activities.[1][2] The thiophene ring is often considered a "privileged structure" due to its capacity to act as a bioisostere of a phenyl ring. This substitution can enhance drug-receptor interactions and improve the physicochemical properties of a molecule.[2] The fusion of a phenyl and a thiophene ring creates the phenylthiophene scaffold, a versatile building block that has garnered substantial interest for its therapeutic promise and potential in materials science.

This guide will provide a holistic view of substituted phenylthiophenes, moving from their fundamental synthesis to their diverse applications. We will explore the nuances of creating these molecules, the intricate ways they interact with biological systems, and their exciting potential in next-generation electronics.

II. Synthetic Strategies for Substituted Phenylthiophenes

The construction of the phenylthiophene core and the introduction of various substituents can be achieved through a range of synthetic methodologies. The choice of a particular synthetic route often depends on the desired substitution pattern and the available starting materials. This section will detail three of the most powerful and widely used methods for synthesizing substituted phenylthiophenes: the Suzuki-Miyaura Cross-Coupling, the Buchwald-Hartwig Amination, and the Gewald Aminothiophene Synthesis.

A. Suzuki-Miyaura Cross-Coupling: Forging the Phenyl-Thiophene Bond

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds.[3] This palladium-catalyzed reaction is particularly well-suited for creating the central phenyl-thiophene linkage.

Causality Behind Experimental Choices: The power of the Suzuki-Miyaura coupling lies in its high functional group tolerance and the relatively mild reaction conditions required. The choice of a palladium catalyst and a suitable phosphine ligand is critical for achieving high yields. The base plays a crucial role in the transmetalation step of the catalytic cycle.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromothiophene with Phenylboronic Acid

Materials:

-

2-Bromothiophene

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask, add 2-bromothiophene (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), and PPh₃ (0.08 mmol).

-

Add K₂CO₃ (2.0 mmol) and a 4:1 mixture of toluene and water (10 mL).

-

Degas the mixture by bubbling argon through it for 15 minutes.

-

Heat the reaction mixture to 90 °C and stir vigorously for 12 hours under an argon atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and add 20 mL of water.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-phenylthiophene.

Logical Relationship: The Suzuki-Miyaura Catalytic Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

B. Buchwald-Hartwig Amination: Introducing Nitrogen Substituents

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[4][5] This method is indispensable for synthesizing N-aryl and N-heteroaryl amines, which are common motifs in pharmaceuticals.

Causality Behind Experimental Choices: The success of the Buchwald-Hartwig amination hinges on the selection of an appropriate palladium precursor and a sterically bulky, electron-rich phosphine ligand. These ligands facilitate the crucial reductive elimination step, which forms the C-N bond. A strong, non-nucleophilic base is required to deprotonate the amine, making it a more potent nucleophile.

Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromothiophene with Aniline

Materials:

-

2-Bromothiophene

-

Aniline

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a glovebox, add Pd₂(dba)₃ (0.01 mmol) and XPhos (0.04 mmol) to a Schlenk tube.

-

Add NaOtBu (1.4 mmol) to the tube.

-

Add 2-bromothiophene (1.0 mmol) and aniline (1.2 mmol).

-

Add 5 mL of dry, degassed toluene.

-

Seal the Schlenk tube and heat the reaction mixture to 100 °C for 16 hours.

-

Monitor the reaction by GC-MS.

-

After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

-

Extract with ethyl acetate (3 x 15 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the residue by flash column chromatography (silica gel, eluent: hexane/ethyl acetate) to afford N-phenylthiophen-2-amine.

Logical Relationship: Buchwald-Hartwig Amination Catalytic Cycle

Caption: Simplified workflow of the Gewald aminothiophene synthesis.

III. Pharmacological Landscape of Substituted Phenylthiophenes

The structural versatility of the phenylthiophene scaffold has made it a fertile ground for the discovery of novel therapeutic agents. These compounds have demonstrated a wide range of biological activities, which will be explored in this section.

A. Kinase Inhibitors: Targeting Cellular Signaling

Protein kinases are a critical class of enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Phenylthiophene derivatives have emerged as promising kinase inhibitors.

Structure-Activity Relationship (SAR) Insights: The inhibitory activity of phenylthiophene-based kinase inhibitors is highly dependent on the substitution pattern. For instance, in a series of 2-amino-3-carboxy-4-phenylthiophenes, electron-donating groups on the C-4 phenyl ring were found to be crucial for potent inhibition of atypical protein kinase C (aPKC) isoforms.

Quantitative Data: Anticancer Activity of Phenylthiophene Derivatives

| Compound | Target Cancer Cell Line | IC₅₀ (µM) |

| Compound 2b | Hep3B | 5.46 [6] |

| Compound 2d | Hep3B | 8.85 [6] |

| Compound 2e | Hep3B | 12.58 [6] |

Signaling Pathway: MAPK/ERK Pathway Inhibition

Caption: Inhibition of the MAPK/ERK signaling pathway by certain phenylthiophene derivatives.

B. Anti-inflammatory Agents: Modulating the Inflammatory Response

Chronic inflammatory diseases pose a significant global health challenge. Phenylthiophene derivatives have shown promise as anti-inflammatory agents, often through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). [7] Quantitative Data: Anti-inflammatory Activity of Phenylthiophene Derivatives

| Compound | In-vivo Assay | % Inhibition |

| Compound (XVc) | Carrageenan-induced edema | 79% at 300 mg/kg [8] |

| Compound 29a | Carrageenan-induced paw edema | Superior to celecoxib [9] |

| Compound 29b | Carrageenan-induced paw edema | Superior to celecoxib [9] |

| Compound 29c | Carrageenan-induced paw edema | Superior to celecoxib [9] |

| Compound 29d | Carrageenan-induced paw edema | Superior to celecoxib [9] |

C. Antimicrobial Agents: Combating Infectious Diseases

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Phenylthiophene derivatives have demonstrated activity against a range of bacterial and fungal pathogens. [10] Quantitative Data: Antimicrobial Activity of Phenylthiophene Derivatives

| Compound | Target Organism | MIC (µg/mL) |

| Compound 14g | E. coli | 2 [11] |

| Compound 14g | S. aureus | 3 [11] |

| Compound 4 | Colistin-Resistant A. baumannii | 16 (MIC₅₀) [12] |

| Compound 5 | Colistin-Resistant A. baumannii | 16 (MIC₅₀) [12] |

| Compound 8 | Colistin-Resistant A. baumannii | 32 (MIC₅₀) [12] |

| Compound 4 | Colistin-Resistant E. coli | 8 (MIC₅₀) [12] |

| Compound 5 | Colistin-Resistant E. coli | 32 (MIC₅₀) [12] |

| Compound 8 | Colistin-Resistant E. coli | 32 (MIC₅₀) [12] |

IV. Phenylthiophenes in Material Science: The Dawn of Organic Electronics

Beyond their biological applications, phenylthiophenes are emerging as key components in the field of organic electronics. Their tunable electronic properties, solution processability, and stability make them attractive for a variety of devices. [13][14]

A. Organic Field-Effect Transistors (OFETs)

Phenylthiophene-based oligomers and polymers have been successfully employed as the active semiconductor layer in OFETs. [15]These materials offer the potential for low-cost, large-area, and flexible electronic devices.

B. Organic Photovoltaics (OPVs)

Polythiophenes, including those incorporating phenyl groups, are promising electron donor materials in organic solar cells. [16][17]Their ability to absorb sunlight and transport charge makes them a key component in the development of next-generation solar energy technologies.

V. Conclusion and Future Perspectives

The substituted phenylthiophene scaffold has proven to be a remarkably versatile platform for the development of both novel therapeutics and advanced materials. The synthetic methodologies outlined in this guide provide a robust toolkit for the creation of diverse phenylthiophene derivatives. The rich pharmacology of these compounds, particularly as kinase inhibitors, anti-inflammatory, and antimicrobial agents, continues to be an active area of research with significant therapeutic potential. Furthermore, the burgeoning field of organic electronics is finding ever more innovative applications for phenylthiophenes. Future research will undoubtedly uncover new synthetic routes, unveil novel biological activities, and further harness the unique electronic properties of this exceptional class of molecules.

VI. References

-

Easily Processable Phenylene−Thiophene-Based Organic Field-Effect Transistors and Solution-Fabricated Nonvolatile Transistor Memory Elements. Journal of the American Chemical Society. Available from: [Link]

-

Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic acid using catalyst 4 under thermal conditions. ResearchGate. Available from: [Link]

-

Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers. Available from: [Link]

-

Substituted phenylthiophenylamines with antiinflammatory activity. PubMed. Available from: [Link]

-

Design, synthesis and evaluation of phenylthiazole and phenylthiophene pyrimidindiamine derivatives targeting the bacterial membrane. PubMed. Available from: [Link]

-

Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. PMC. Available from: [Link]

-

Antimicrobial activity results (MIC, µg/mL) of the newly synthesized compounds with the standard drugs. ResearchGate. Available from: [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: [Link]

-

Gewald Reaction. Organic Chemistry Portal. Available from: [Link]

-

Gewald reaction. Wikipedia. Available from: [Link]

-

Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. Chemistry Central Journal. Available from: [Link]

-

Diphenylb[1]enzothieno[3,2-b]b[1]enzothiophene Organic Field-Effect transistor. The Royal Society of Chemistry. Available from: [Link]

-

Organic n-channel field-effect transistors based on arylenediimide-thiophene derivatives. PubMed. Available from: [Link]

-

Polythiophenes as electron donors in organic solar cells. PubMed. Available from: [Link]

-

An Efficient Synthesis of 2-Aminothiophenes via the Gewald Reaction Catalyzed by an N-Methylpiperazine-Functionalized Polyacrylonitrile Fiber. Synthesis. Available from: [Link]

-

Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. Available from: [Link]

-

Buchwald–Hartwig amination. Wikipedia. Available from: [Link]

-

(PDF) Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. ResearchGate. Available from: [Link]

-

Photocrosslinkable Polythiophenes for Efficient, Thermally Stable, Organic Photovoltaics. ResearchGate. Available from: [Link]

-

Polythiophenes for organic solar cells with efficiency surpassing 17%. ResearchGate. Available from: [Link]

-

Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. ResearchGate. Available from: [Link]

-

Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC. Available from: [Link]

-

Advanced Electron Transport Materials for Application in Organic Photovoltaics (OPV). Stanford University. Available from: [Link]

-

Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Sussex. Available from: [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available from: [Link]

-

Recent Advancements in Polythiophene-Based Materials and their Biomedical, Geno Sensor and DNA Detection. MDPI. Available from: [Link]

-

Ionic Push–Pull Polythiophenes: A Further Step towards Eco-Friendly BHJ Organic Solar Cells. MDPI. Available from: [Link]

-

Organic semiconductors for organic field-effect transistors. PMC. Available from: [Link]

-

Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. MDPI. Available from: [Link]

-

Synthesis and characterization of some novel polythiophene derivatives containing pyrazoline. PMC. Available from: [Link]

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available from: [Link]

-

Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. PubMed. Available from: [Link]

-

Synthesis of polythiophene and their application. International Journal of Physics and Mathematics. Available from: [Link]

Sources

- 1. sci-hub.box [sci-hub.box]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. mdpi.com [mdpi.com]

- 7. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis and evaluation of phenylthiazole and phenylthiophene pyrimidindiamine derivatives targeting the bacterial membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. physicsjournal.net [physicsjournal.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Polythiophenes as electron donors in organic solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Computational and Theoretical Elucidation of 3-Bromo-4-phenylthiophene: A Technical Guide for Drug Discovery and Materials Science

This in-depth technical guide provides a comprehensive overview of the computational and theoretical methodologies for the study of 3-Bromo-4-phenylthiophene. Tailored for researchers, scientists, and drug development professionals, this document delves into the core principles of its molecular modeling, electronic structure analysis, and reactivity prediction, offering a roadmap for leveraging computational chemistry to unlock its potential in medicinal chemistry and materials science.

Introduction: The Significance of Substituted Thiophenes

Thiophene and its derivatives are a cornerstone in medicinal chemistry and organic electronics. The thiophene ring, an aromatic five-membered heterocycle containing a sulfur atom, serves as a versatile scaffold in numerous pharmaceuticals and functional organic materials.[1] The introduction of various substituents onto the thiophene core allows for the fine-tuning of its electronic, optical, and biological properties. This compound, with its specific substitution pattern, presents an intriguing case for theoretical investigation. The presence of the phenyl group is expected to influence the molecule's conjugation and aromaticity, while the bromine atom provides a reactive handle for further synthetic modifications and can also modulate its electronic properties through inductive and mesomeric effects.

Computational and theoretical studies offer a powerful, cost-effective, and time-efficient approach to pre-screen and understand the properties of such molecules before embarking on extensive experimental synthesis and testing.[1] By employing a range of quantum chemical methods, we can predict molecular geometries, electronic structures, spectroscopic properties, and reactivity, thereby guiding the rational design of novel drugs and materials.

Molecular Structure and Electronic Properties: A Quantum Chemical Perspective

A fundamental understanding of the three-dimensional structure and electronic landscape of this compound is paramount. This section outlines the computational protocols to determine these key characteristics.

Geometry Optimization

The first step in any computational study is to determine the most stable 3D conformation of the molecule. Density Functional Theory (DFT) is a widely used and reliable method for this purpose.

Experimental Protocol: Geometry Optimization

-

Software: Gaussian, ORCA, or similar quantum chemistry software package.

-

Method: Becke's three-parameter Lee-Yang-Parr hybrid functional (B3LYP) is a robust choice for many organic molecules.[2][3]

-

Basis Set: A Pople-style basis set such as 6-311++G(d,p) provides a good balance between accuracy and computational cost for molecules of this size.[2]

-

Procedure:

-

Build the initial 3D structure of this compound.

-

Perform a geometry optimization calculation without any symmetry constraints.

-

Confirm that the optimized structure corresponds to a true energy minimum by performing a frequency calculation. The absence of imaginary frequencies indicates a stable structure.

-

Data Presentation: Optimized Geometrical Parameters

The optimized geometry will provide crucial data on bond lengths, bond angles, and dihedral angles. This data is best presented in a tabular format for clarity.

| Parameter | Bond/Angle | Calculated Value (Å or °) |

| Bond Length | C2-C3 | Predicted Value |

| C3-Br | Predicted Value | |

| C4-C5 | Predicted Value | |

| C4-C(phenyl) | Predicted Value | |

| Bond Angle | C2-C3-C4 | Predicted Value |

| C3-C4-C5 | Predicted Value | |

| Dihedral Angle | C5-C4-C(phenyl)-C(phenyl) | Predicted Value |

Note: The values in this table are placeholders and would be populated with the actual output from the DFT calculation.

Frontier Molecular Orbitals (FMOs) and Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical reactivity and kinetic stability.[4]

Computational Workflow: FMO Analysis

Caption: Workflow for Frontier Molecular Orbital and Electronic Property Analysis.

Data Presentation: Calculated Electronic Properties

| Property | Formula | Calculated Value (eV) |

| HOMO Energy | EHOMO | Predicted Value |

| LUMO Energy | ELUMO | Predicted Value |

| HOMO-LUMO Gap | ΔE = ELUMO - EHOMO | Predicted Value |

| Ionization Potential (IP) | IP ≈ -EHOMO | Predicted Value |

| Electron Affinity (EA) | EA ≈ -ELUMO | Predicted Value |

| Electronegativity (χ) | χ = (IP + EA) / 2 | Predicted Value |

| Chemical Hardness (η) | η = (IP - EA) / 2 | Predicted Value |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Predicted Value |

Note: The values in this table are placeholders and would be populated with the actual output from the DFT calculation.

Reactivity and Spectroscopic Characterization: A Theoretical Approach

Computational chemistry can also predict the reactivity of this compound and simulate its spectroscopic signatures, which is invaluable for experimental validation.

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential on the electron density surface of a molecule. It is a powerful tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.[3]

Visualization: Molecular Electrostatic Potential Map

Caption: Conceptual representation of a Molecular Electrostatic Potential (MEP) map.

The red regions on the MEP map indicate areas of high electron density and are susceptible to electrophilic attack, while the blue regions indicate electron-deficient areas that are prone to nucleophilic attack. For this compound, one would expect the regions around the sulfur and bromine atoms, as well as the π-system of the phenyl ring, to be of particular interest.

Theoretical Vibrational Spectroscopy (FT-IR and Raman)

Simulating the infrared (IR) and Raman spectra of this compound can aid in the interpretation of experimental spectra and confirm the synthesized structure.

Experimental Protocol: Vibrational Frequency Calculation

-

Software: Gaussian, ORCA, or equivalent.

-

Method: Use the same level of theory (e.g., B3LYP/6-311++G(d,p)) as for the geometry optimization.

-

Procedure:

-

Use the optimized geometry as the input.

-

Perform a frequency calculation.

-

The output will contain the vibrational frequencies and their corresponding IR and Raman intensities.

-

It is common practice to scale the calculated frequencies by an empirical scaling factor to better match experimental data.

-

Data Presentation: Comparison of Theoretical and Experimental Vibrational Frequencies

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| C-H stretch (Thiophene) | Predicted Value | Scaled Value | Experimental Value | Aromatic C-H |

| C-H stretch (Phenyl) | Predicted Value | Scaled Value | Experimental Value | Aromatic C-H |

| C=C stretch (Thiophene) | Predicted Value | Scaled Value | Experimental Value | Ring Vibration |

| C=C stretch (Phenyl) | Predicted Value | Scaled Value | Experimental Value | Ring Vibration |

| C-Br stretch | Predicted Value | Scaled Value | Experimental Value | Halogen Stretch |

Note: The values in this table are placeholders and would be populated with actual computational and experimental data.

Potential Applications in Drug Discovery and Materials Science

The computational insights gained from the studies outlined above can guide the application of this compound in various fields.

Drug Discovery

Many thiophene-containing compounds exhibit a wide range of biological activities.[1][5] The calculated electronic properties and MEP of this compound can provide clues about its potential interactions with biological targets. For instance, regions of negative electrostatic potential might interact with positively charged residues in a protein's active site. The bromine atom can act as a halogen bond donor, a non-covalent interaction of increasing importance in drug design.

Logical Relationship: From Computation to Drug Design

Caption: The role of computational studies in the drug design pipeline.

Organic Electronics